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molecular formula C16H18ClN5O B595907 4-(2-((2-Chloro-9-isopropyl-9H-purin-6-yl)amino)ethyl)phenol CAS No. 1227635-07-5

4-(2-((2-Chloro-9-isopropyl-9H-purin-6-yl)amino)ethyl)phenol

Cat. No. B595907
M. Wt: 331.804
InChI Key: XSUREAGNPJJHSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08927281B2

Procedure details

A flame-dried schlenk flask was charged with 4-(2-(2-chloro-9-isopropyl-9H-purin-6-ylamino)ethyl)phenol (0.62 mmol), thianaphthene-3-boronic acid (0.94 mmol), pd2(dba)3 (0.062 mmol), Cs2CO3 (1.25 mmol) and 1,3-bis(2,4,6-trimethylphenyl) imidazolium chloride (0.125 mmol). The flask was evacuated and backfilled with N2 and anhydrous 1,4-dioxane (2 mL) was added. The flask was sealed and the reaction mixture was stirred at 80° C. for 24 hours. The reaction mixture was concentrated and purified directly by column chromatography on silica gel, eluting with hexane/EtOAc (20:1 to 1:4) to afford the title compound as a yellowish solid.
Quantity
0.62 mmol
Type
reactant
Reaction Step One
Quantity
0.94 mmol
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
1.25 mmol
Type
reactant
Reaction Step One
Quantity
0.125 mmol
Type
reactant
Reaction Step One
Quantity
0.062 mmol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:10]=[C:9]2[C:5]([N:6]=[CH:7][N:8]2[CH:11]([CH3:13])[CH3:12])=[C:4]([NH:14][CH2:15][CH2:16][C:17]2[CH:22]=[CH:21][C:20]([OH:23])=[CH:19][CH:18]=2)[N:3]=1.B(O)(O)[C:25]1[C:33]2[C:28](=[CH:29][CH:30]=[CH:31][CH:32]=2)[S:27][CH:26]=1.C([O-])([O-])=O.[Cs+].[Cs+].[Cl-].CC1C=C(C)C=C(C)C=1[N+]1C=CN(C2C(C)=CC(C)=CC=2C)C=1>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[S:27]1[CH:26]=[C:25]([C:2]2[N:10]=[C:9]3[C:5]([N:6]=[CH:7][N:8]3[CH:11]([CH3:13])[CH3:12])=[C:4]([NH:14][CH2:15][CH2:16][C:17]3[CH:22]=[CH:21][C:20]([OH:23])=[CH:19][CH:18]=3)[N:3]=2)[C:33]2[CH:32]=[CH:31][CH:30]=[CH:29][C:28]1=2 |f:2.3.4,5.6,7.8.9.10.11|

Inputs

Step One
Name
Quantity
0.62 mmol
Type
reactant
Smiles
ClC1=NC(=C2N=CN(C2=N1)C(C)C)NCCC1=CC=C(C=C1)O
Name
Quantity
0.94 mmol
Type
reactant
Smiles
B(C1=CSC2=CC=CC=C12)(O)O
Name
Cs2CO3
Quantity
1.25 mmol
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
0.125 mmol
Type
reactant
Smiles
[Cl-].CC1=C(C(=CC(=C1)C)C)[N+]1=CN(C=C1)C1=C(C=C(C=C1C)C)C
Name
Quantity
0.062 mmol
Type
catalyst
Smiles
C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 80° C. for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was evacuated
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The flask was sealed
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
purified directly by column chromatography on silica gel
WASH
Type
WASH
Details
eluting with hexane/EtOAc (20:1 to 1:4)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
S1C2=C(C(=C1)C1=NC(=C3N=CN(C3=N1)C(C)C)NCCC1=CC=C(C=C1)O)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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